molecular formula C15H28N2O6 B2595978 (3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2253619-68-8

(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B2595978
CAS No.: 2253619-68-8
M. Wt: 332.397
InChI Key: CESMRPBQOJNEKK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.397. The purity is usually 95%.
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Scientific Research Applications

Radical Decomposition and Synthesis

A study demonstrated the radical decomposition of bis((2S)-N-benzyloxycarbonyl-2-aminopentan-5-carboxy-1-methyl ester)iodobenzene, followed by decarboxylation and conjugate addition with selectively protected dehydroamino acids, leading to new analogues of diaminopimelic acid (Sutherland & Vederas, 2002).

Polystyrene Functionalization

Research on the synthesis of ω-(para styryl)alkanoic acids and their conversion into polystyrenes functionalized by tri-n-butyltin carboxylates showcases a novel approach to modifying polystyrene properties, which has implications for materials science and engineering (Dalil et al., 2000).

Asymmetric Synthesis

A study focusing on bidirectional asymmetric allylboration illustrated an efficient method for the synthesis of C(2)-symmetric 3-methylenepentane-1,5-diols, highlighting the compound's role in facilitating stereocontrolled organic synthesis (Barrett et al., 2000).

Macrocyclic and Crown Compounds

The acylation of diamino and bis(aminoalkyl) thiapentanes with various diacid chlorides led to the synthesis of macroheterocycles containing exocyclic methoxycarbonyl and phenylethyl groups, contributing to the development of new ligands for potential application in coordination chemistry (Voronkov et al., 1992).

Luminescent Sensing and Photocatalytic Applications

A study on new Cd(II) and Zn(II) coordination polymers with luminescent sensing capabilities for Fe(III) ions and photocatalytic activities for degrading methylene blue offers insights into the environmental and analytical applications of these materials (Zhao et al., 2018).

Properties

IUPAC Name

(3S)-3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-10(9-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESMRPBQOJNEKK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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